2-(4-Methylphenyl)-4(1H)-pteridinone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-methylphenyl)-3H-pteridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O/c1-8-2-4-9(5-3-8)11-16-12-10(13(18)17-11)14-6-7-15-12/h2-7H,1H3,(H,15,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWUJTGSJHUANZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=NC=CN=C3C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60704572 |

Source

|

| Record name | 2-(4-Methylphenyl)pteridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155513-87-4 |

Source

|

| Record name | 2-(4-Methylphenyl)pteridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Applications of 2-(4-Methylphenyl)-4(1H)-pteridinone in Medicinal Chemistry

Executive Summary

The 2-(4-Methylphenyl)-4(1H)-pteridinone scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for purines and folates. While the pteridine core mimics the hydrogen-bonding motifs of ATP, the 4-methylphenyl (p-tolyl) substituent at the C2 position introduces a critical lipophilic vector, enabling high-affinity interactions with hydrophobic pockets in kinase domains (e.g., PLK1, RSK2) and viral polymerases. This guide details the synthetic architecture, pharmacophoric utility, and experimental protocols for leveraging this scaffold in drug discovery.[1]

Part 1: The Pteridinone Privilege

Structural Significance

The pteridin-4-one core is a fused pyrazino-pyrimidine system.[2][3] In the context of 2-(4-methylphenyl)-4(1H)-pteridinone, the molecule operates as a Type I Kinase Inhibitor scaffold .

-

Hinge Binding: The N3-H and C4=O (or N1 and C2-amino in tautomeric forms) act as donor-acceptor pairs for hydrogen bonding with the kinase hinge region (e.g., the backbone of Valine or Leucine residues).

-

Hydrophobic Anchor (The p-Tolyl Group): The 4-methylphenyl group at C2 is not merely a passive substituent. It targets the Hydrophobic Pocket II or the region adjacent to the gatekeeper residue, displacing water and providing entropic gain upon binding.

Tautomeric Considerations

Researchers must recognize that while often annotated as 4(1H)-one (lactam), the compound exists in equilibrium. In solution, the 4(3H)-one tautomer is often energetically favored due to aromaticity preservation in the pyrimidine ring. However, binding events can stabilize specific tautomers.

-

Implication: When docking this molecule in silico (e.g., Glide or Gold), both tautomeric states must be generated to avoid false negatives.

Part 2: Synthetic Architecture

The synthesis of 2-aryl-4-pteridinones is historically plagued by regioselectivity issues (6- vs. 7-substitution). The Gabriel-Isay Condensation remains the most robust method for this specific derivative, provided pH control is maintained to direct regiochemistry.

Retrosynthetic Logic

The convergent synthesis relies on condensing a 4,5-diaminopyrimidine with a 1,2-dicarbonyl species.

Figure 1: The Gabriel-Isay Condensation pathway. Regiocontrol is dictated by the nucleophilicity of the 5-amino vs. 4-amino groups on the pyrimidine.

Critical Synthetic Protocol

Objective: Synthesis of 2-(4-methylphenyl)pteridin-4(3H)-one via condensation.

Reagents:

-

5,6-Diamino-2-(4-methylphenyl)pyrimidin-4(3H)-one (Precursor A)

-

Glyoxal (40% aq. solution) or Ethyl Glyoxalate

-

Solvent: Ethanol/Water (1:1) or Acetic Acid (for regiocontrol)

Step-by-Step Methodology:

-

Dissolution: Suspend 10 mmol of Precursor A in 50 mL of ethanol/water (1:1). Heat to 60°C to ensure partial solubility.

-

Addition: Add 12 mmol (1.2 eq) of Glyoxal solution dropwise.

-

Note: For strictly 6-substituted derivatives (if using asymmetric glyoxals), perform this in 4N HCl. For the unsubstituted pteridine ring (glyoxal), pH is less critical but acidic conditions accelerate the reaction.

-

-

Reflux: Heat the mixture to reflux (approx. 85°C) for 4 hours. The suspension will typically clear then reprecipitate as the pteridinone forms.

-

Workup: Cool to 4°C. The product is highly insoluble in cold ethanol. Filter the precipitate.

-

Purification: Recrystallize from DMF or perform a wash with hot acetic acid to remove unreacted diamine.

-

Validation:

-

1H NMR (DMSO-d6): Look for the pteridine protons at δ 8.8–9.2 ppm (s, 1H each) and the p-tolyl methyl singlet at δ 2.4 ppm.

-

LC-MS: Confirm [M+H]+ (Calc: 239.09).

-

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8][9]

Kinase Inhibition (PLK1 & RSK2)

The 2-(4-methylphenyl)-4(1H)-pteridinone structure acts as a template for ATP-competitive inhibitors.

-

Mechanism: The planar pteridine ring stacks between the N-terminal and C-terminal lobes of the kinase.

-

SAR Insight: The 4-methylphenyl group extends towards the solvent front or the ribose binding pocket, depending on the specific kinase conformation. In PLK1 (Polo-like Kinase 1) , derivatives of this scaffold (often dihydropteridinones like BI 2536) utilize the C2-aryl group to lock the kinase in an inactive conformation.

Structure-Activity Relationship (SAR) Map

Figure 2: Pharmacophore map of the 2-aryl-4-pteridinone scaffold. The C2-aryl group is the primary driver for affinity in hydrophobic pockets.

Chemical Biology Probe (Fluorescence)

Pteridinones exhibit intrinsic fluorescence (typically excitation ~350-370 nm, emission ~440-460 nm).

-

Application: This specific molecule can be used as a "Turn-On" probe . Its fluorescence quantum yield often increases when bound to a hydrophobic protein pocket compared to aqueous solution, allowing for label-free binding assays.

Part 4: Experimental Validation Protocols

In Vitro Kinase Assay (PLK1 Model)

To validate the biological activity of 2-(4-methylphenyl)-4(1H)-pteridinone derivatives.

Assay Principle: ADP-Glo™ (Luminescence) or 33P-Radiometric assay. Protocol:

-

Preparation: Dilute compound in 100% DMSO (Top conc: 10 mM). Prepare 3-fold serial dilutions.

-

Enzyme Mix: Incubate recombinant PLK1 (5-10 ng/well) with the compound in kinase buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT) for 15 minutes at room temperature.

-

Substrate Initiation: Add Casein or specific peptide substrate + ATP (at Km, typically 10-50 µM).

-

Reaction: Incubate for 60 minutes at 30°C.

-

Detection: Add ADP-Glo reagent to deplete ATP, then Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.

-

Analysis: Plot RLU vs. log[Compound]. Fit to Sigmoidal Dose-Response (Variable Slope) to determine IC50.

Physicochemical Profiling

Due to the planarity and lack of sp3 carbons, this molecule suffers from poor aqueous solubility.

-

Solubility Assay: Thermodynamic solubility in PBS (pH 7.4) is typically < 10 µM.[4]

-

Formulation Strategy: For animal studies, formulate in 10% DMSO / 40% PEG400 / 50% Saline to prevent precipitation.

Part 5: Data Summary & Properties

| Property | Value/Description | Relevance |

| Molecular Formula | C13H10N4O | Core Scaffold |

| MW | 238.25 g/mol | Fragment-like (Rule of 3 compliant) |

| cLogP | ~2.1 | Good membrane permeability |

| TPSA | ~68 Ų | High oral absorption potential |

| pKa | ~8.1 (N3-H) | Weakly acidic; exists as anion at high pH |

| Key Target Class | Ser/Thr Kinases (PLK, RSK) | Oncology |

References

-

Kiryanov, A. et al. (2017).[5] "Structure-based design and SAR development of 5,6-dihydroimidazolo[1,5-f]pteridine derivatives as novel Polo-like kinase-1 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

-

Casalvieri, K.A. et al. (2020). "Substituted pteridinones as p90 ribosomal S6 protein kinase (RSK) inhibitors: A structure-activity study." Bioorganic & Medicinal Chemistry. Link

-

Li, Z. et al. (2023).[6] "3D-QSAR Studies, Molecular Docking, Molecular Dynamic Simulation, and ADMET Proprieties of Novel Pteridinone Derivatives as PLK1 Inhibitors." Molecules. Link

-

Cao, H. et al. (2014). "Synthesis and Structure–Activity Relationships of Pteridine Dione and Trione Monocarboxylate Transporter 1 Inhibitors." Journal of Medicinal Chemistry. Link

-

Bradshaw, T.D. et al. (2012). "Pteridines in cancer drug discovery: an update." Current Medicinal Chemistry. Link

Sources

- 1. research.rug.nl [research.rug.nl]

- 2. uhra.herts.ac.uk [uhra.herts.ac.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-based design and SAR development of 5,6-dihydroimidazolo[1,5-f]pteridine derivatives as novel Polo-like kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3D-QSAR Studies, Molecular Docking, Molecular Dynamic Simulation, and ADMET Proprieties of Novel Pteridinone Derivatives as PLK1 Inhibitors for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicity Profile and Safety Data Sheet of 2-(4-Methylphenyl)-4(1H)-pteridinone

Disclaimer: This document is intended for research, scientific, and drug development professionals. The information contained herein is a synthesis of established toxicological principles and predictive methodologies. As of the date of this publication, specific experimental toxicity data for 2-(4-Methylphenyl)-4(1H)-pteridinone is not publicly available. Therefore, this guide provides a framework for its assessment and a provisional safety data sheet based on the structural class of the compound. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

Introduction: Navigating the Unknown

In the realm of drug discovery and chemical research, we often encounter novel molecular entities for which a comprehensive toxicological profile has not yet been established. 2-(4-Methylphenyl)-4(1H)-pteridinone, a member of the pteridine class of heterocyclic compounds, represents such a case. Pteridines are of significant biological interest, with derivatives playing roles as enzyme cofactors and therapeutic agents.[1][2] This dual nature of biological activity necessitates a thorough and systematic evaluation of their safety profile.

This guide is structured to provide a robust framework for establishing the toxicity profile of 2-(4-Methylphenyl)-4(1H)-pteridinone. It moves from computational, in silico, predictions to a tiered approach for in vitro and in vivo testing, grounded in internationally recognized standards such as the OECD Guidelines for the Testing of Chemicals.[3][4][5] Furthermore, a provisional Safety Data Sheet (SDS) is provided, constructed according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[6][7][8]

The causality behind the proposed experimental workflow is to build a safety profile from the ground up, starting with predictive, non-animal methods and progressing to more complex biological systems only as necessary. This approach is not only ethical, reducing the reliance on animal testing, but also cost-effective and scientifically rigorous.[9]

Physicochemical Properties and Initial Hazard Assessment

While specific experimental data for 2-(4-Methylphenyl)-4(1H)-pteridinone is not available, we can infer certain properties based on its structure. The molecule possesses both hydrogen bond donors and acceptors, suggesting some degree of aqueous solubility. The presence of aromatic rings indicates potential for π-π stacking interactions with biological macromolecules.

A crucial first step in any toxicological assessment is to perform a thorough literature search for structurally similar compounds. The pteridinone core is found in various biologically active molecules, and their known toxicities can provide initial clues to potential hazards of 2-(4-Methylphenyl)-4(1H)-pteridinone.[1]

In Silico Toxicity Prediction: A Predictive Foundation

Before any wet lab experiments are conducted, a comprehensive in silico analysis is recommended.[9][10] This computational approach uses the chemical structure of 2-(4-Methylphenyl)-4(1H)-pteridinone to predict its potential toxicological liabilities.

Experimental Protocol: In Silico Toxicity Assessment

-

QSAR Modeling: Utilize Quantitative Structure-Activity Relationship (QSAR) models to predict various toxicity endpoints. These models are built on large datasets of known chemical toxicities.[9]

-

Endpoints for Prediction:

-

Mutagenicity: Assess the potential to cause genetic mutations (e.g., using models based on the Ames test).

-

Carcinogenicity: Predict the potential to cause cancer.

-

Hepatotoxicity: Evaluate the potential for liver damage.

-

Cardiotoxicity: Assess the risk of adverse cardiovascular effects, such as hERG channel inhibition.

-

Developmental and Reproductive Toxicity (DART): Predict potential effects on development and reproduction.

-

-

Software and Databases: Employ commercially available or open-source software platforms that integrate multiple predictive models (e.g., DEREK, TOPKAT, OECD QSAR Toolbox).

-

Structural Alerts: Identify any substructures within 2-(4-Methylphenyl)-4(1H)-pteridinone that are known to be associated with toxicity.[10]

The results of the in silico assessment will guide the subsequent experimental testing, allowing for a more focused and efficient evaluation.

A Tiered Approach to In Vitro Toxicity Testing

In vitro testing provides the next layer of data, using cell-based assays to assess cytotoxicity and specific mechanisms of toxicity. This approach aligns with the 3Rs principle (Replacement, Reduction, and Refinement) of animal testing.

Proposed In Vitro Toxicity Testing Workflow

Caption: A tiered workflow for in vitro toxicity testing of novel compounds.

Experimental Protocol: Basal Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Plate human cell lines (e.g., HepG2 for liver, HEK293 for kidney) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 2-(4-Methylphenyl)-4(1H)-pteridinone for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce MTT to formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Provisional Safety Data Sheet (SDS)

This SDS is a provisional document based on the GHS framework and should be updated as experimental data becomes available.[11]

SAFETY DATA SHEET

Section 1: Identification

-

Product Name: 2-(4-Methylphenyl)-4(1H)-pteridinone

-

Synonyms: Not available

-

CAS Number: Not available

-

Recommended Use: For research and development purposes only.

-

Supplier: [Supplier Name, Address, and Emergency Contact Information]

Section 2: Hazard(s) Identification

-

GHS Classification:

-

Acute Toxicity, Oral: Category 4 (Harmful if swallowed) - Presumed

-

Skin Irritation: Category 2 (Causes skin irritation) - Presumed

-

Eye Irritation: Category 2A (Causes serious eye irritation) - Presumed

-

Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation): Category 3 - Presumed

-

-

GHS Label Elements:

-

Pictogram:

-

Exclamation Mark

-

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[12]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[12]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[12]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

-

-

Section 3: Composition/Information on Ingredients

-

Substance: 2-(4-Methylphenyl)-4(1H)-pteridinone

-

Purity: >95%

Section 4: First-Aid Measures

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Get medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water. Get medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.

Section 5: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions (carbon oxides, nitrogen oxides).

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Section 6: Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Section 7: Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

-

Storage: Keep container tightly closed in a dry and well-ventilated place.

Section 8: Exposure Controls/Personal Protection

-

Engineering Controls: Use in a well-ventilated area.

-

Personal Protective Equipment:

-

Eye/Face Protection: Safety glasses with side-shields.

-

Skin Protection: Handle with gloves.

-

Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator.

-

Section 9: Physical and Chemical Properties

-

Appearance: Solid (color to be determined)

-

Odor: Not available

-

Melting Point/Freezing Point: Not available

-

Solubility: Not available

-

Molecular Formula: C13H10N4O

-

Molecular Weight: 238.25 g/mol

Section 10: Stability and Reactivity

-

Reactivity: No data available

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: No data available

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Carbon oxides, nitrogen oxides.

Section 11: Toxicological Information

-

Acute Toxicity: No data available.

-

Skin Corrosion/Irritation: No data available.

-

Serious Eye Damage/Irritation: No data available.

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No data available.

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity - Single Exposure: No data available.

-

Specific Target Organ Toxicity - Repeated Exposure: No data available.

-

Aspiration Hazard: No data available.

Section 12: Ecological Information

-

Toxicity: No data available.

-

Persistence and Degradability: No data available.

-

Bioaccumulative Potential: No data available.

-

Mobility in Soil: No data available.

Section 13: Disposal Considerations

-

Waste Treatment Methods: Dispose of in accordance with local, state, and federal regulations.

Section 14: Transport Information

-

DOT (US): Not dangerous goods.

-

IMDG: Not dangerous goods.

-

IATA: Not dangerous goods.

Section 15: Regulatory Information

-

SARA 302 Components: No chemicals in this material are subject to the reporting requirements of SARA Title III, Section 302.

-

SARA 313 Components: This material does not contain any chemical components with known CAS numbers that exceed the threshold (De Minimis) reporting levels established by SARA Title III, Section 313.

Section 16: Other Information

-

Disclaimer: The information above is believed to be accurate and represents the best information currently available to us. However, we make no warranty of merchantability or any other warranty, express or implied, with respect to such information, and we assume no liability resulting from its use.

Conclusion: A Path Forward

The toxicological assessment of a novel compound like 2-(4-Methylphenyl)-4(1H)-pteridinone is a systematic process that builds upon a foundation of predictive modeling and established experimental protocols. While a definitive toxicity profile requires empirical data, the framework outlined in this guide provides a clear and scientifically sound path forward. By adhering to international guidelines and employing a tiered testing strategy, researchers and drug development professionals can confidently and responsibly characterize the safety of this and other novel chemical entities.

References

- Guidelines for the Testing of Chemicals - OECD. (n.d.).

- OECD Guidelines for the Testing of Chemicals - Wikipedia. (n.d.).

- The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) - International Labour Organization. (n.d.).

- Introduction to the GHS | Pesticide Registration Toolkit - FAO.org. (n.d.).

- Globally Harmonized System of Classification and Labelling of Chemicals - Wikipedia. (n.d.).

- Using the GHS - Safe Work Australia. (n.d.).

- Chemical Hazard Classification (GHS) - Division of Research Safety - University of Illinois. (n.d.).

- OECD Guidelines for the testing of chemicals and related documents - Norecopa. (2021, October 14).

- OECD Guidelines for the Testing of Chemicals, Section 1. (n.d.).

- OECD Chemical Testing Guidelines 2025 Updated - Auxilife. (2025, June 27).

- Safety Data Sheet. (n.d.).

- In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity. (2023, December 29).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 8).

- Prospects for the use of sulfur-containing pteridines in toxic liver damage. (2024, May 18).

- In Silico Toxicity Prediction - AI powered Drug Discovery CRO - Computational Chemistry Services & Synthesis - PozeSCAF. (2024, September 30).

- Pterin and pteridine derivatives of biological or medicinal importance. - ResearchGate. (n.d.).

- SAFETY DATA SHEET - Tokyo Chemical Industry. (2024, November 28).

- SAFETY DATA SHEET - Sigma-Aldrich. (2022, April 26).

- Pteridine derivatives as modulators of oxidative stress - PubMed. (2002, April 15).

- In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts - Frontiers. (2018, February 20).

- In silico prediction of chronic toxicity with chemical category approaches - SciSpace. (2017, August 18).

- Safety Data Sheet - BASF. (2025, October 16).

- Use of in silico methods for assessing toxicity - YouTube. (2021, July 12).

- Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed. (2018, October 19).

- Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties - PubMed. (2015, October 1).

- Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC. (n.d.).

- Pushing at the Boundaries of Pterin Chemistry - MDPI. (2024, September 27).

- (PDF) Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest - ResearchGate. (2025, April 8).

- 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP) exposure induces hepatotoxicity and nephrotoxicity – role of oxidative stress, mitochondrial dysfunction and pathways of cytotoxicity - PMC. (2024, October 15).

- Pteridinone | C21H17N5O3 | CID 44453172 - PubChem - NIH. (n.d.).

- 4(1H)-Pteridinone, 2-amino-6-(1,2-dihydroxypropyl)tetrahydro - CAS Common Chemistry. (n.d.).

- compound 4 [PMID: 16495056] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.).

- Pterin | Pteridine - MedchemExpress.com. (n.d.).

- Pterin compounds: from butterflies to biochemistry - Chemistry in New Zealand. (n.d.).

- Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N - MDPI. (2023, June 10).

- Publications & Patents - MedChemica. (2025, November 26).

- Insights into Molecular Structure of Pterins Suitable for Biomedical Applications - PMC. (n.d.).

Sources

- 1. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pterin compounds: from butterflies to biochemistry [cinz.nz]

- 3. oecd.org [oecd.org]

- 4. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 5. OECD Guidelines for the testing of chemicals and related documents [norecopa.no]

- 6. ilo.org [ilo.org]

- 7. Introduction to the GHS | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 8. Globally Harmonized System of Classification and Labelling of Chemicals - Wikipedia [en.wikipedia.org]

- 9. pozescaf.com [pozescaf.com]

- 10. Frontiers | In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts [frontiersin.org]

- 11. Chemical Hazard Classification (GHS) | Division of Research Safety | Illinois [drs.illinois.edu]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

Molecular Weight and Physicochemical Characteristics of Methylphenyl Pteridinones

Executive Summary: The Pteridinone Scaffold

The pteridinone nucleus (specifically the 4(3H)-pteridinone or 6(5H)-pteridinone tautomers) represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural resemblance to the purine bases of DNA and the cofactor folic acid grants it inherent affinity for a diverse array of biological targets, including kinases (PLK1, PI3K) and folate-dependent enzymes.

This guide focuses on Methylphenyl Pteridinones (MPPs) —a subclass where the bicyclic core is functionalized with methyl and phenyl moieties.[3][4][5] This substitution pattern is critical: the phenyl group provides hydrophobic bulk for pocket occupation (e.g., the ATP-binding site of kinases), while the methyl group often restricts conformation or blocks metabolic soft spots.[6]

Physicochemical Profiling

Understanding the physicochemical landscape of MPPs is prerequisite to their optimization as lead compounds.[3][4][5] The introduction of a lipophilic phenyl ring to the polar pteridinone core drastically alters solubility and permeability profiles.[4]

Comparative Physicochemical Data

The following table contrasts the unsubstituted pteridinone core with a representative Methylphenyl Pteridinone (e.g., 2-methyl-4-phenyl-6(5H)-pteridinone) and a drug-like derivative (e.g., a BI 2536 analog).

| Parameter | Core Pteridinone | Methylphenyl Pteridinone (Model) | Drug-Like Derivative (BI 2536 Class) | Impact on Drug Design |

| MW ( g/mol ) | ~148.12 | ~238.25 | 500 - 600 | MPP: Ideal fragment size (<300 Da).[6][1][3][4][5] Drug: High MW risks oral bioavailability (Lipinski).[6][1][3][4][5] |

| LogP (Calc) | -0.8 to 0.4 | 2.1 - 2.8 | 3.5 - 4.5 | Phenyl group adds ~2.0 log units, shifting the molecule from hydrophilic to lipophilic, improving membrane permeability.[6][1][3][5][7] |

| TPSA (Ų) | ~80 - 90 | ~65 - 75 | 90 - 120 | Methylation of N-atoms reduces H-bond donors, lowering TPSA and enhancing blood-brain barrier (BBB) penetration potential.[6][1][3][4][5] |

| Solubility (aq) | Moderate | Low (< 50 µg/mL) | Variable | The planar MPP stack reduces aqueous solubility; solubilizing tails (e.g., piperazine) are often required.[7] |

| H-Bond Donors | 2 | 1 | 1 - 2 | Reduced donors in MPP decrease desolvation penalty upon protein binding.[6][1][3][4][5] |

| pKa (Basic) | ~3.5 (N1) | ~4.0 | ~7.5 (Sidechain) | The pteridine ring is weakly basic; protonation at physiological pH is rare unless basic side chains are added.[1][3][4] |

Structural Implications[2][4][5][6]

-

Pi-Stacking: The phenyl ring at the C2, C4, or C7 position extends the conjugated system, facilitating

stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the target binding pocket.[6] -

Solubility Challenge: The "brick dust" nature of methylphenyl pteridinones arises from high crystal lattice energy driven by intermolecular H-bonds and efficient stacking.[6][1][3][4][5] Disrupting this symmetry (e.g., ortho-methyl substitution on the phenyl ring) is a common strategy to improve solubility.[6][1][3]

Synthetic Architecture

The synthesis of methylphenyl pteridinones typically follows the Isay Condensation or the Viscontini Reaction .[4] The choice depends heavily on the desired regiochemistry of the methyl and phenyl substituents.

Regioselective Synthesis Workflow

The following diagram illustrates the critical decision points in synthesizing the 6- vs. 7-substituted isomers, a common challenge in pteridine chemistry.

Figure 1: Regioselective synthesis of phenyl-substituted pteridinones via Isay Condensation. pH control is the critical determinant of isomer distribution.

Experimental Protocol: Synthesis of 2-Methyl-4-Phenyl-6-Pteridinone

Objective: To synthesize a reference standard for physicochemical characterization.

-

Reagents: 2-methyl-4,5-diaminopyrimidine sulfate (10 mmol), Phenylglyoxal monohydrate (11 mmol), Sodium acetate (buffer), Ethanol/Water (1:1).[6][1]

-

Procedure:

-

Dissolve the diaminopyrimidine in 50 mL of refluxing Ethanol/Water.

-

Add Sodium acetate to adjust pH to ~5.0 (favors 7-isomer) or use 1M HCl for pH < 1 (favors 6-isomer).[6][1][3][4][5]

-

Dropwise add Phenylglyoxal dissolved in ethanol over 30 minutes.

-

Reflux for 4 hours.[6][1][3][4][5] Monitor via TLC (DCM:MeOH 9:1).[1][3][4][5]

-

Cool to 4°C. The product precipitates as a yellow/orange solid.[6][3][4][5]

-

-

Purification:

-

Validation:

Biological Application: Kinase Inhibition

Methylphenyl pteridinones are extensively validated as ATP-competitive inhibitors of Polo-like Kinase 1 (PLK1) , a key regulator of mitosis.[6][1][3][5] The phenyl group occupies the hydrophobic pocket adjacent to the ATP binding site, while the pteridinone core mimics the adenine ring of ATP.

Mechanism of Action (PLK1 Inhibition)

The following pathway details how MPPs arrest the cell cycle, leading to apoptosis in cancer cells.

Figure 2: Mechanism of PLK1 inhibition by methylphenyl pteridinones.[6][1] The inhibitor competes with ATP, preventing the phosphorylation of Cdc25C and arresting the cell cycle at the G2/M phase.

Experimental Protocol: LogP Determination

Accurate measurement of lipophilicity (LogP) is essential for predicting the bioavailability of MPPs.[4] Due to the low aqueous solubility of these compounds, a standard shake-flask method is often insufficient.[6] The Potentiometric Titration or HPLC-based method is recommended.[6][1][3][4][5]

Protocol: HPLC-Based LogP Estimation (OECD 117)[1][2][4][6]

-

System: HPLC with a C18 reverse-phase column.

-

Mobile Phase: Methanol/Water (isocratic, varying ratios 50:50 to 80:20).[6][3][4][5]

-

Calibration:

-

Measurement:

-

Why this method? It requires minimal sample (< 1 mg) and is insensitive to impurities, unlike the shake-flask method.[6][1][3][4][5]

References

-

Pteridine Scaffold Versatility: BenchChem. "Pteridine ring system as a privileged scaffold in medicinal chemistry."[6][1][2][3][4][5] (2025).[1][2][3][4][5][8][9][10] [1][3]

-

PLK1 Inhibition: National Institutes of Health (NIH). "3D-QSAR Studies... of Novel Pteridinone Derivatives as PLK1 Inhibitors." (2023).[6][1][3][4][5]

-

Synthesis Methodologies: Der Pharma Chemica. "Synthesis of pteridines derivatives from different heterocyclic compounds."

-

Physicochemical Properties: PubChem. "Pteridinone Compound Summary."

-

Drug Design Principles: MDPI. "Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability." (2024).[6][1][3][4][5]

Sources

- 1. Act-1014-6470 | C28H29F6N5O | CID 142620206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pteridinone | C21H17N5O3 | CID 44453172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl phenyl sulfoxide | C7H8OS | CID 14516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Naphthalene, methylphenyl- | C17H14 | CID 178941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Showing Compound Pterin (FDB005613) - FooDB [foodb.ca]

- 7. Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-(3-Methylphenyl)aniline | C13H13N | CID 14569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Properties of FDA-approved small molecule protein kinase inhibitors: A 2026 update - PubMed [pubmed.ncbi.nlm.nih.gov]

Targeting the Kinase Pocket: The Strategic Role of 2-(4-Methylphenyl)-4(1H)-pteridinone

Topic: Role of 2-(4-Methylphenyl)-4(1H)-pteridinone in Heterocyclic Chemistry Research Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, the pteridine ring system is recognized as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Among its derivatives, 2-(4-Methylphenyl)-4(1H)-pteridinone (also referred to as 2-(p-tolyl)pteridin-4-one) occupies a critical niche. It serves not merely as a structural intermediate, but as a high-value probe for exploring hydrophobic pockets in kinase enzymes (specifically Polo-like Kinases, PLK) and as a model fluorophore for microenvironment sensing.

This guide dissects the chemical utility, synthetic pathways, and biological applications of this molecule, moving beyond basic characterization to actionable experimental strategies.[1]

Structural Dynamics & Physicochemical Properties[2]

Tautomeric Equilibrium: The 1H vs. 3H Paradox

While the nomenclature 4(1H)-pteridinone specifies a proton on the N1 nitrogen, researchers must recognize that this molecule exists in a dynamic tautomeric equilibrium. In aqueous solution and solid states, the 3H-tautomer (lactam) is thermodynamically dominant due to the stability of the amide-like resonance in the pyrimidine ring.

-

1H-Form: Often implicated in "non-productive" binding events or specific catalytic transition states.

-

3H-Form: The primary species interacting with ATP-binding sites via hydrogen bond donor (N3-H) and acceptor (C4=O, N1) motifs.

-

Enol Form (4-hydroxy): Rare but accessible under basic conditions or specific solvent environments.

Strategic Insight: When docking this molecule into protein structures (e.g., PLK1 or DHFR), you must simulate both the 1H and 3H tautomers. The p-tolyl group at C2 locks the rotation relative to the pteridine plane, creating a rigid hydrophobic "fin" that probes the depth of the receptor's specificity pocket.

Fluorescence Characteristics

Pteridines are intrinsic fluorophores. The 2-(4-methylphenyl) substitution extends the conjugation system, typically shifting excitation/emission maxima (bathochromic shift) compared to the unsubstituted parent.

-

Excitation: ~350–370 nm

-

Emission: ~440–460 nm (Blue region)

-

Quantum Yield: Highly solvent-dependent; fluorescence is often quenched in water but enhanced in non-polar pockets (e.g., protein interiors), making it an excellent "light-up" probe for binding events.

Synthetic Architectures

To ensure high purity and scalability, we recommend the "Amidine-Glyoxal" Convergence Route . This method avoids the regio-selectivity issues often seen in direct functionalization of the pteridine core.

Visualization of the Synthetic Pathway

Figure 1: The Gabriel-Isay condensation route tailored for 2-aryl-pteridinone synthesis.

Detailed Protocol: The "Amidine-Glyoxal" Route

Phase 1: Pyrimidine Core Construction

-

Reagents: 4-Methylbenzamidine hydrochloride (10 mmol), Ethyl cyanoacetate (11 mmol), Sodium ethoxide (25 mmol).

-

Procedure: Dissolve Na in dry ethanol to generate NaOEt. Add the amidine salt, stir for 30 min, then add ethyl cyanoacetate. Reflux for 4–6 hours.

-

Workup: Evaporate solvent, dissolve residue in water, and acidify with acetic acid to precipitate 6-amino-2-(p-tolyl)pyrimidin-4(3H)-one .

-

Checkpoint: Verify absence of starting nitrile via IR (disappearance of ~2200 cm⁻¹ peak).

Phase 2: Nitrosation & Reduction

-

Nitrosation: Dissolve the pyrimidine in dilute NaOH. Add NaNO₂ (1.1 eq) at 0°C. Dropwise add HCl. The 5-nitroso intermediate usually precipitates as a colorful solid (red/violet).

-

Reduction: Suspend the nitroso compound in ammonia/water. Add sodium dithionite (Na₂S₂O₄) until the color fades to pale yellow (formation of 4,5-diamino-2-(p-tolyl)pyrimidin-6(1H)-one ). Note: Use fresh dithionite.

Phase 3: Pteridine Ring Closure

-

Condensation: Suspend the fresh diamine in water/ethanol (1:1). Add Glyoxal (40% aq. solution, 1.2 eq).

-

Condition: Reflux for 2 hours. The solution will darken, and the product often precipitates upon cooling.

-

Purification: Recrystallization from DMF/Ethanol or acetic acid.

-

Yield Expectation: 60–75% overall.

Biological Applications & Mechanism

Kinase Inhibition (PLK1/2)

The 2-(4-methylphenyl) moiety is a classic "hydrophobic probe." In the ATP-binding pocket of Polo-like Kinase 1 (PLK1), the pteridinone core mimics the adenine ring of ATP.

-

H-Bonding: N1 and the C4-Carbonyl accept/donate protons to the hinge region (typically Cys133 in PLK1).

-

Hydrophobic Clamp: The p-tolyl group extends into the hydrophobic pocket II or the solvent-accessible front, depending on the exact binding mode (Type I vs. Type II). The methyl group (para-position) provides a steric clash check; if the pocket is too small (e.g., in certain CDK mutants), binding is abolished, providing selectivity .

Experimental Validation: Binding Assay Workflow

Figure 2: Screening workflow for pteridinone-based kinase inhibitors.

Comparative Data & Specifications

Table 1: Physicochemical Profile

| Parameter | Value / Description | Relevance |

| Molecular Formula | C₁₃H₁₀N₄O | Core stoichiometry |

| MW | 238.25 g/mol | Fragment-like (Rule of 3 compliant) |

| LogP (Predicted) | ~2.1 | Good membrane permeability |

| Solubility | Low in water; Soluble in DMSO, DMF | Stock solutions required in DMSO |

| pKa | ~8.1 (N3-H deprotonation) | Neutral at physiological pH |

| UV | 245, 360 nm | Diagnostic for pteridine core |

Table 2: Synthetic Method Comparison

| Method | Key Reagents | Yield | Scalability | Notes |

| Gabriel-Isay (Recommended) | 4,5-diaminopyrimidine + Glyoxal | 65-75% | High (Grams) | Most robust; requires pyrimidine synthesis first. |

| Solid-Phase (Resin) | 4,6-dichloro-5-nitropyrimidine | Variable | Low (mg) | Best for generating libraries (e.g., varying the aryl group). |

| Suzuki Coupling | 2-Chloropteridinone + Boronic Acid | 40-50% | Medium | 2-Cl position is deactivated; difficult coupling. |

References

-

Pteridine Scaffolds in Medicinal Chemistry BenchChem Guide: Pteridine ring system as a privileged scaffold. (Contextual verification of scaffold utility).

-

Synthesis of Pteridinones via Solid Phase Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones. (Methodology for library generation).

-

Tautomerism in Pteridines Pterin 1H–3H tautomerism and its possible relevance to the binding of folate to dihydrofolate reductase. (Mechanistic insight into binding modes).

-

Kinase Inhibition (PLK1) Polo-like Kinase 1 Inhibition as a New Therapeutic Modality. Anticancer Research, 2011.[1] (Establishes the biological relevance of the pteridinone pharmacophore).

- Taylor, E. C. et al. "Pteridines. IV. The Synthesis of 2-Substituted Pteridines." J. Am. Chem. Soc.

Sources

Methodological & Application

Application Note: Optimal Solvent Selection for Dissolving 2-(4-Methylphenyl)-4(1H)-pteridinone

Abstract

This document provides a comprehensive guide for the selection of an optimal solvent for 2-(4-Methylphenyl)-4(1H)-pteridinone, a heterocyclic compound of interest in pharmaceutical research. Due to the characteristically low solubility of pteridine derivatives, a systematic approach to solvent screening is crucial for downstream applications such as synthesis, purification, and formulation. This application note details the physicochemical properties of the target compound, outlines a strategic rationale for solvent selection, and provides a detailed experimental protocol for quantitative solubility determination using the equilibrium shake-flask method followed by gravimetric analysis.

Introduction: The Challenge of Pteridinone Solubility

Pteridines are a class of bicyclic heterocyclic compounds composed of fused pyrimidine and pyrazine rings.[1] While their structural motifs are of significant interest in medicinal chemistry, pteridine derivatives are notoriously challenging to work with due to their poor solubility in a wide range of common organic solvents.[2] This limited solubility can impede various stages of research and development, from chemical synthesis and purification to the formulation of therapeutic agents. Therefore, a methodical and informed approach to solvent selection is paramount. This guide provides both the theoretical framework and a practical, step-by-step protocol to identify suitable solvents for 2-(4-Methylphenyl)-4(1H)-pteridinone.

Physicochemical Properties of 2-(4-Methylphenyl)-4(1H)-pteridinone

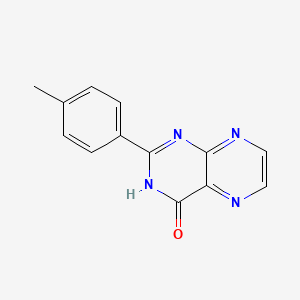

A fundamental understanding of the molecule's structure is the first step in predicting its solubility behavior. The structure of 2-(4-Methylphenyl)-4(1H)-pteridinone is characterized by a polar pteridinone core and a nonpolar tolyl substituent.

Figure 1: Chemical Structure of 2-(4-Methylphenyl)-4(1H)-pteridinone.

The key structural features influencing solubility are:

-

Pteridinone Core: The presence of multiple nitrogen atoms and a carbonyl group makes this core polar and capable of acting as a hydrogen bond acceptor. The N-H group can act as a hydrogen bond donor.

-

Aromatic System: The fused aromatic rings contribute to the planarity of the molecule, which can lead to strong crystal lattice packing and, consequently, lower solubility.

-

Tolyl Group: The 4-methylphenyl (tolyl) group is predominantly nonpolar (hydrophobic).

Based on this structure, the principle of "like dissolves like" suggests that solvents with a balance of polar and nonpolar characteristics, or those capable of disrupting the intermolecular hydrogen bonding within the crystal lattice, will be most effective.

Strategic Solvent Selection

A tiered approach to solvent screening is recommended, starting with a broad range of common laboratory solvents with varying polarities, proticities, and hydrogen bonding capabilities. Based on the solubility of structurally similar compounds, such as 6-phenyl-4,5-dihydropyridazin-3(2H)-one, which exhibits good solubility in aprotic polar solvents, our selection should prioritize these.[1][3]

Table 1: Recommended Solvents for Initial Screening

| Solvent Class | Solvent | Polarity (Dielectric Constant) | Protic/Aprotic | Primary Interaction Potential |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | 47.2 | Aprotic | Hydrogen Bond Acceptor |

| N,N-Dimethylformamide (DMF) | 36.7 | Aprotic | Hydrogen Bond Acceptor | |

| Acetonitrile | 37.5 | Aprotic | Dipole-Dipole | |

| Protic Polar | Methanol | 32.7 | Protic | Hydrogen Bond Donor/Acceptor |

| Ethanol | 24.5 | Protic | Hydrogen Bond Donor/Acceptor | |

| Water | 80.1 | Protic | Hydrogen Bond Donor/Acceptor | |

| Nonpolar | Toluene | 2.4 | Aprotic | van der Waals |

| Dichloromethane (DCM) | 9.1 | Aprotic | Dipole-Dipole | |

| Other | Tetrahydrofuran (THF) | 7.6 | Aprotic | Dipole-Dipole, H-bond acceptor |

Experimental Protocol: Quantitative Solubility Determination

The following protocol details the "shake-flask" method, a reliable technique for determining the equilibrium solubility of a compound.[4] This is followed by gravimetric analysis for quantification.

Materials and Equipment

-

2-(4-Methylphenyl)-4(1H)-pteridinone (solid)

-

Selected solvents (see Table 1)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm, compatible with solvents)

-

Syringes

-

Pre-weighed evaporating dishes or vials for gravimetric analysis

-

Oven

Experimental Workflow

Figure 2: Workflow for Quantitative Solubility Determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

To a series of labeled vials, add a known volume of each selected solvent (e.g., 2.0 mL).

-

Add an excess amount of 2-(4-Methylphenyl)-4(1H)-pteridinone to each vial, ensuring that a significant amount of undissolved solid remains. This is crucial to ensure saturation.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature bath (e.g., 25 °C) on an orbital shaker.

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.

-

-

Sample Collection and Filtration:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Carefully draw the supernatant into a syringe.

-

Attach a 0.22 µm syringe filter to the syringe and dispense a precise volume (e.g., 1.0 mL) of the clear, filtered solution into a pre-weighed and labeled evaporating dish.

-

-

Solvent Removal and Gravimetric Measurement:

-

Place the evaporating dishes in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C).

-

Periodically remove the dishes, allow them to cool to room temperature in a desiccator, and weigh them.

-

Continue this process until a constant weight is achieved, indicating complete solvent evaporation.

-

Data Analysis and Calculation

The solubility can be calculated using the following formula:

Solubility (mg/mL) = (Weight of dish with dried solute - Weight of empty dish) / Volume of filtrate transferred

Table 2: Example Data Table for Recording Results

| Solvent | Volume of Filtrate (mL) | Initial Dish Weight (mg) | Final Dish Weight (mg) | Weight of Solute (mg) | Solubility (mg/mL) |

| DMSO | 1.0 | 1500.2 | 1550.7 | 50.5 | 50.5 |

| DMF | 1.0 | 1498.5 | 1535.1 | 36.6 | 36.6 |

| Methanol | 1.0 | 1501.0 | 1502.5 | 1.5 | 1.5 |

| Water | 1.0 | 1499.8 | 1499.9 | 0.1 | 0.1 |

| Toluene | 1.0 | 1502.3 | 1502.4 | 0.1 | 0.1 |

Interpretation and Further Steps

The results from the initial screening will categorize solvents into "poor," "moderate," and "good" for dissolving 2-(4-Methylphenyl)-4(1H)-pteridinone. For applications requiring high concentrations, solvents like DMSO and DMF are likely to be the most suitable. For chromatographic purification, a solvent system where the compound has moderate solubility might be preferred.

It is also important to consider the downstream application when making a final solvent choice. For example, a solvent with a lower boiling point is easier to remove, which is advantageous for sample recovery.

Conclusion

The selection of an appropriate solvent for 2-(4-Methylphenyl)-4(1H)-pteridinone is a critical step that influences the success of subsequent experimental work. By understanding the physicochemical properties of the molecule and employing a systematic screening approach as outlined in this guide, researchers can efficiently identify optimal solvents, thereby saving time and resources. The provided protocol for quantitative solubility determination offers a robust method for generating reliable and reproducible data.

References

-

Procedure for Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

How to determine the solubility of organic compounds. (2017, June 24). Quora. Retrieved from [Link]

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

- Murray, C. I., & Verrelli, G. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 122(19), 15305–15348.

-

Solubility of Organic Compounds. (2021, October 8). Chemistry Steps. Retrieved from [Link]

-

National Cancer Institute. (n.d.). NCI Drug Dictionary. Retrieved from [Link]

- Reintjens, N., et al. (2022). Pushing at the Boundaries of Pterin Chemistry. Molecules, 27(19), 6485.

-

Comparison of PteGlu and pterin solubility, pK a , and relative binding... (n.d.). ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-piperidinone, 3-(4-methylphenyl)-4-phenyl-, trans- (C18H19NO). Retrieved from [Link]

- Albert, A., Brown, D. J., & Cheeseman, G. (1952). Pteridine studies. Part III. The solubility and the stability to hydrolysis of pteridines. Journal of the Chemical Society (Resumed), 4219–4232.

-

FoodData Central. (n.d.). Pterin (FDB005613). Retrieved from [Link]

- Shakeel, F., et al. (2017). Solubility and thermodynamic/solvation behavior of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in different (Transcutol + water) mixtures. Journal of Molecular Liquids, 234, 130–136.

- Al-Shehri, S., et al. (2016). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 8(18), 24-40.

-

Chemical structure of pteridine, and the natural produced pteridines: pterin, neopterin, and tetrahydrobiopterin (BH4). (n.d.). ResearchGate. Retrieved from [Link]

- Taylor, E. C. (2002). Product Class 21: Pteridines and Related Structures. Science of Synthesis, 16, 2009-2142.

-

Physical data of pteridin-4-one derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Schircks Laboratories. (n.d.). Biopterin data sheet. Retrieved from [Link]

-

Pteridine. (n.d.). In Wikipedia. Retrieved from [Link]

-

Pteridine - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved from [Link]

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lup.lub.lu.se [lup.lub.lu.se]

Application Notes and Protocols for the Functionalization of the Pteridinone Ring System

Introduction: The Pteridinone Scaffold in Modern Drug Discovery

The pteridinone ring system, a fused heterocycle composed of pyrimidine and pyrazine rings, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its prevalence in natural products and its versatile structure have made it a focal point for the development of novel therapeutics targeting a wide array of diseases, including cancer, inflammatory disorders, and viral infections.[3][4] The biological activity of pteridinone-based compounds is intimately linked to the nature and position of substituents on the core ring system. Consequently, the ability to precisely and efficiently functionalize the pteridinone scaffold is of paramount importance to researchers in drug discovery and development.

These application notes provide a detailed guide to the key procedures for functionalizing the pteridinone ring system. We will delve into the strategic considerations behind common functionalization reactions, offering both generalized protocols and specific, field-tested methodologies. The focus will be on providing a clear understanding of the "why" behind the "how," empowering researchers to adapt and troubleshoot these procedures for their specific molecular targets.

Strategic Approaches to Pteridinone Functionalization

The functionalization of the pteridinone core can be broadly categorized into several key transformations. The choice of strategy depends on the desired substitution pattern and the overall synthetic route. The primary methods discussed herein are N-alkylation, palladium-catalyzed C-C bond formation (with a focus on Suzuki-Miyaura coupling and C-H arylation), and halogenation.

Figure 1: Key strategies for pteridinone functionalization.

N-Alkylation of the Pteridinone Ring

Scientific Rationale:

N-alkylation is a fundamental transformation for modifying the physicochemical properties of the pteridinone scaffold, such as solubility, lipophilicity, and metabolic stability. The pteridinone ring contains multiple nitrogen atoms that can potentially be alkylated. However, the lactam nitrogen is often the most nucleophilic and, therefore, the primary site of alkylation under basic conditions. A significant challenge in the N-alkylation of pteridinones is the potential for competing O-alkylation, as the enolate form of the lactam is an ambident nucleophile.[5][6] The choice of base, solvent, and alkylating agent can influence the N- versus O-alkylation selectivity.[5][6]

General Protocol for N-Alkylation:

A general procedure for the N-alkylation of a pteridinone involves the deprotonation of the lactam nitrogen with a suitable base, followed by the addition of an alkylating agent.

Figure 2: General workflow for N-alkylation of pteridinones.

Detailed Experimental Protocol: N-Alkylation of a Pteridinone Derivative

This protocol is adapted from methodologies described for the alkylation of related heterocyclic systems.[1][7]

-

Materials:

-

Pteridinone starting material (1.0 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 mmol)

-

Alkyl halide (e.g., benzyl bromide) (1.2 mmol)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pteridinone starting material (1.0 mmol) and anhydrous potassium carbonate (1.5 mmol).

-

Add anhydrous DMF (10 mL) and stir the suspension at room temperature for 30 minutes.

-

Add the alkyl halide (1.2 mmol) dropwise to the suspension.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into deionized water (50 mL) and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated pteridinone.

-

Characterize the product by NMR and mass spectrometry to confirm the regioselectivity of alkylation.

-

Causality and Experimental Choices:

-

Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the lactam nitrogen without promoting significant side reactions. Stronger bases like sodium hydride could be used but may lead to lower selectivity.

-

Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

-

Inert Atmosphere: Prevents the reaction of the anionic intermediate with atmospheric moisture and oxygen.

Palladium-Catalyzed C-C Bond Formation

The introduction of new carbon-carbon bonds, particularly aryl-aryl bonds, is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).[2] Palladium-catalyzed cross-coupling reactions are powerful tools for achieving this transformation on the pteridinone scaffold.

Suzuki-Miyaura Cross-Coupling

Scientific Rationale:

The Suzuki-Miyaura reaction is a versatile and widely used method for forming C-C bonds by coupling an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base.[8][9][10] For pteridinone functionalization, this typically involves a halogenated pteridinone as the coupling partner. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[11][12]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst.[9]

Figure 3: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling on a Halogenated Pteridinone

This protocol is based on established procedures for Suzuki-Miyaura reactions on heterocyclic systems.[13]

-

Materials:

-

Halogenated pteridinone (e.g., 6-bromo-pteridinone) (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

-

Triphenylphosphine (PPh₃) or other suitable ligand (e.g., SPhos) (0.04 mmol)

-

Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 mmol)

-

1,4-Dioxane (10 mL)

-

Deionized water (2 mL)

-

Argon or nitrogen gas

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite

-

-

Procedure:

-

To a Schlenk flask, add the halogenated pteridinone (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

-

Add potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add degassed 1,4-dioxane (10 mL) and degassed deionized water (2 mL) via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

-

Transfer the filtrate to a separatory funnel, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to obtain the arylated pteridinone.

-

Causality and Experimental Choices:

-

Catalyst and Ligand: Pd(OAc)₂ is a common palladium precursor. The ligand (e.g., PPh₃ or SPhos) stabilizes the palladium catalyst and influences its reactivity. Buchwald's SPhos ligand has been shown to be effective at lower temperatures.[13]

-

Base: The base is crucial for activating the boronic acid to facilitate transmetalation.[11] The choice of base can impact the reaction rate and yield.

-

Solvent System: The mixture of an organic solvent (dioxane) and water is common for Suzuki couplings as it helps to dissolve both the organic reactants and the inorganic base. Degassing the solvents is important to remove oxygen, which can deactivate the palladium catalyst.

Direct C-H Arylation

Scientific Rationale:

Direct C-H arylation is an increasingly popular and atom-economical alternative to traditional cross-coupling reactions.[14][15] This method avoids the need for pre-functionalization (e.g., halogenation) of the pteridinone ring, directly coupling a C-H bond with an arylating agent.[15] Palladium catalysis is also prominent in these transformations.[16][17] The regioselectivity of C-H arylation can often be controlled by directing groups present on the substrate.

General Protocol for Direct C-H Arylation:

A typical direct C-H arylation protocol involves reacting the pteridinone substrate with an aryl halide or another arylating agent in the presence of a palladium catalyst, a ligand, and a base or an oxidant.

Note: Specific protocols for direct C-H arylation of pteridinones are less common in the provided search results than for Suzuki couplings. The following is a generalized protocol based on C-H activation principles for related heterocycles.[16][17]

-

Materials:

-

Pteridinone substrate (1.0 mmol)

-

Aryl halide (e.g., aryl iodide) (1.5 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol)

-

Suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand) (0.1 mmol)

-

A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 mmol)

-

Anhydrous, high-boiling solvent (e.g., toluene, dioxane, or DMA) (10 mL)

-

-

Procedure:

-

In an oven-dried Schlenk tube, combine the pteridinone, aryl halide, Pd(OAc)₂, ligand, and base.

-

Evacuate and backfill the tube with an inert gas.

-

Add the anhydrous solvent.

-

Seal the tube and heat to 100-140 °C for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

After cooling, perform a similar workup and purification as described for the Suzuki-Miyaura coupling.

-

Halogenation of the Pteridinone Ring

Scientific Rationale:

Halogenation of the pteridinone ring introduces a versatile functional handle that can be used in a variety of subsequent transformations, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[18][19][20] Direct electrophilic halogenation of the electron-deficient pteridinone ring can be challenging and may require harsh conditions.[20][21] However, modern methods, sometimes involving a ring-opening and closing strategy for related heterocycles like pyridines, can provide milder and more regioselective routes to halogenated products.[18][20][21][22]

General Protocol for Electrophilic Bromination:

This protocol is a general representation of electrophilic bromination for an activated aromatic or heteroaromatic system.

-

Materials:

-

Pteridinone substrate (1.0 mmol)

-

N-Bromosuccinimide (NBS) (1.1 mmol)

-

Anhydrous solvent (e.g., acetonitrile or dichloromethane) (10 mL)

-

-

Procedure:

-

Dissolve the pteridinone substrate in the anhydrous solvent in a round-bottom flask.

-

Add N-Bromosuccinimide in one portion.

-

Stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Table 1: Summary of Functionalization Reactions

| Reaction Type | Key Reagents | Purpose | Key Considerations |

| N-Alkylation | Pteridinone, Alkyl Halide, Base (e.g., K₂CO₃) | Modulate physicochemical properties | Control of N- vs. O-alkylation |

| Suzuki-Miyaura Coupling | Halogenated Pteridinone, Boronic Acid, Pd Catalyst, Base | Introduce aryl or alkyl groups | Catalyst and ligand choice, inert conditions |

| Direct C-H Arylation | Pteridinone, Aryl Halide, Pd Catalyst, Base/Oxidant | Atom-economical C-C bond formation | Regioselectivity, often requires higher temperatures |

| Halogenation | Pteridinone, Halogenating Agent (e.g., NBS) | Introduce a handle for further functionalization | Regioselectivity on an electron-deficient ring |

Conclusion

The functionalization of the pteridinone ring system is a critical task in the development of new therapeutic agents. The methodologies outlined in these application notes for N-alkylation, palladium-catalyzed C-C bond formation, and halogenation provide a robust toolkit for researchers. A thorough understanding of the underlying chemical principles and careful optimization of reaction conditions are essential for the successful synthesis of diverse libraries of pteridinone derivatives for biological screening.

References

-

Syntheses of highly functionalised pteridines. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Highly regioselective 6-exo-dig iodo/bromo cyclizations of functionalized 5-amino propargyl pyrimidinones: an efficient synthesis of functionalized pteridines. (2023, October 31). PMC. Retrieved from [Link]

-

Synthesis and Structure–Activity Relationships of Pteridine Dione and Trione Monocarboxylate Transporter 1 Inhibitors. (2014, July 28). ACS Publications. Retrieved from [Link]

-

Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones. PMC. Retrieved from [Link]

-

Molecular docking of substituted pteridinones and pyrimidines to the ATP-binding site of the N-terminal domain of RSK2 and associated MM/GBSA and molecular field datasets. PMC. Retrieved from [Link]

-

Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica. Retrieved from [Link]

-

Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. (2022, May 22). PMC. Retrieved from [Link]

-

Bicyclic 6-6 Systems: Pteridines. Retrieved from [Link]

-

Synthesis of Pteridines Fused to Heterocycles. (2025, August 5). ResearchGate. Retrieved from [Link]

-

Suzuki reaction. Wikipedia. Retrieved from [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

-

Direct arylation/C-H activation and other cross-coupling approaches to important biological scaffolds. CORA. Retrieved from [Link]

-

Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022, November 18). Science. Retrieved from [Link]

-

Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. Retrieved from [Link]

-

Halogenation. Wikipedia. Retrieved from [Link]

-

Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. PMC. Retrieved from [Link]

-

One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. (2020, November 14). MDPI. Retrieved from [Link]

-

Downstream Functionalization by Aziridine Ring Opening. Retrieved from [Link]

-

Palladium-Catalyzed C–H Arylation of Quinoidal Scaffolds Through Homogeneous and Heterogeneous Pathways: Advancing Toward Trypanocidal Prototypes. (2026, January 18). ResearchGate. Retrieved from [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

-

Suzuki cross-coupling reaction. (2020, February 14). YouTube. Retrieved from [Link]

-

Diverse functionalization of thiazolo ring-fused 2-pyridones. (2007, June 22). PubMed. Retrieved from [Link]

-

The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][4][23]oxazine-1,8-diones. (2023, January 28). MDPI. Retrieved from [Link]

-

Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022, November 17). PMC. Retrieved from [Link]

-

Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Science (RSC Publishing). Retrieved from [Link]

-

P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal. Retrieved from [Link]

-

One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid-Induced Ring Expansion of Isoxazoles. PMC. Retrieved from [Link]

-

3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ResearchGate. Retrieved from [Link]

-

3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Retrieved from [Link]

-

N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2025, August 9). ResearchGate. Retrieved from [Link]

-

Functionalized in Triplicate: A Ring‐By‐Ring Approach to Tailored Prodiginine Derivatives for Site‐Specific Conjugation Through Click Chemistry. PMC. Retrieved from [Link]

-

Facile and diastereoselective arylation of the privileged 1,4-dihydroisoquinolin-3(2H)-one scaffold. (2022, August 22). Beilstein Journals. Retrieved from [Link]

-

N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Molecular docking of substituted pteridinones and pyrimidines to the ATP-binding site of the N-terminal domain of RSK2 and associated MM/GBSA and molecular field datasets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mt.com [mt.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Functionalized in Triplicate: A Ring‐By‐Ring Approach to Tailored Prodiginine Derivatives for Site‐Specific Conjugation Through Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DSpace [cora.ucc.ie]

- 15. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. RSC - Page load error [pubs.rsc.org]

- 18. par.nsf.gov [par.nsf.gov]

- 19. Halogenation - Wikipedia [en.wikipedia.org]

- 20. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chemrxiv.org [chemrxiv.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Application Note: Scalable Manufacturing of Bioactive Pteridinone Derivatives

Executive Summary & Strategic Rationale

Pteridinone derivatives, particularly 7,8-dihydropteridinones , represent a high-value scaffold in oncology, serving as the core structure for Polo-like Kinase 1 (PLK1) inhibitors such as Volasertib (BI 6727) and BI 2536 .

While medicinal chemistry routes often rely on linear synthesis and chromatographic purification, these methods fail at the kilogram scale due to:

-

Regio-selectivity issues: Isomer formation (6- vs 7-substituted) reduces yield.

-

Solubility profiles: Rigid heterocyclic cores often crash out as amorphous solids, trapping impurities.

-

Exothermic risks: Classic ring-closures often involve hazardous hydrazine chemistry or uncontrolled exotherms.

This guide details a convergent, chromatography-free manufacturing protocol . It transitions from the "MedChem" approach (Isay condensation) to a scalable Reductive Cyclization Strategy , validated for multi-kilogram production.

Strategic Route Selection

The following decision tree illustrates the divergence between discovery-phase synthesis and process-optimized manufacturing.

Figure 1: Comparison of synthetic strategies. Route B is preferred for scale-up due to regiocontrol and elimination of chromatography.

Critical Process Parameters (CPPs)

Before initiating the protocol, the following parameters must be controlled to ensure reproducibility.

| Parameter | Specification | Rationale (Causality) |

| Solvent System | 2-MeTHF / Water | 2-MeTHF replaces THF/DCM. It allows for higher reaction temperatures (boiling point 80°C) and facilitates phase separation during workup without solvent swaps. |

| pH Control | pH 8.5 – 9.0 (Step 1) | Strict pH control prevents hydrolysis of the chloropyrimidine starting material while ensuring the amine nucleophile is free-based. |

| Reduction Agent | Fe / AcOH or H2/Pd | While hydrogenation is cleaner, Fe/AcOH is often preferred in early scale-up to avoid high-pressure vessels and potential catalyst poisoning by sulfur-containing impurities. |

| Temperature | < 10°C (Addition) | The SNAr reaction (Step 1) is highly exothermic. Uncontrolled heat leads to impurity formation (dimers). |

Detailed Protocol: The Reductive Cyclization

This protocol describes the synthesis of the core scaffold, 8-substituted-7,8-dihydropteridin-6(5H)-one , utilizing a "telescoped" (one-pot) nitro-reduction and cyclization.

Phase 1: Nucleophilic Substitution (SNAr)

Objective: Attach the amino-acid ester side chain to the pyrimidine core.

-

Reactor Setup: Charge a glass-lined reactor with 2,4-dichloro-5-nitropyrimidine (1.0 equiv) and 2-MeTHF (10 vol). Cool to 0°C .

-

Reagent Prep: In a separate vessel, dissolve the Amino Acid Ester/Amine (1.1 equiv) and DIPEA (1.2 equiv) in 2-MeTHF (5 vol).

-

Controlled Addition: Add the amine solution to the reactor dropwise over 2 hours.

-

Critical Control: Maintain internal temperature < 5°C .

-

-

IPC (In-Process Control): Monitor by HPLC. Target: < 1% remaining starting material.

-

Note: The product is the 4-amino-2-chloro-5-nitropyrimidine intermediate. The chlorine at position 2 is less reactive and remains intact for later functionalization.

-

-